molecular formula C7H14BrN B14676772 (1E)-2-Bromo-2-methyl-N-(propan-2-yl)propan-1-imine CAS No. 30453-45-3

(1E)-2-Bromo-2-methyl-N-(propan-2-yl)propan-1-imine

Cat. No.: B14676772
CAS No.: 30453-45-3
M. Wt: 192.10 g/mol
InChI Key: AAYTVJVNTIMIFH-UHFFFAOYSA-N
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Description

(1E)-2-Bromo-2-methyl-N-(propan-2-yl)propan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2-Bromo-2-methyl-N-(propan-2-yl)propan-1-imine typically involves the reaction of a suitable aldehyde or ketone with an amine in the presence of a brominating agent. One common method is the condensation of 2-bromo-2-methylpropanal with isopropylamine under acidic or basic conditions to form the imine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1E)-2-Bromo-2-methyl-N-(propan-2-yl)propan-1-imine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: As a potential ligand in the study of enzyme mechanisms or as a building block for bioactive compounds.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of (1E)-2-Bromo-2-methyl-N-(propan-2-yl)propan-1-imine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The bromine atom and the imine group could play crucial roles in its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    (1E)-2-Bromo-2-methylpropanal: A precursor in the synthesis of the imine.

    N-(propan-2-yl)propan-1-imine: A similar imine without the bromine substitution.

    2-Bromo-2-methylpropan-1-amine: The reduced form of the imine.

Properties

CAS No.

30453-45-3

Molecular Formula

C7H14BrN

Molecular Weight

192.10 g/mol

IUPAC Name

2-bromo-2-methyl-N-propan-2-ylpropan-1-imine

InChI

InChI=1S/C7H14BrN/c1-6(2)9-5-7(3,4)8/h5-6H,1-4H3

InChI Key

AAYTVJVNTIMIFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=CC(C)(C)Br

Origin of Product

United States

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